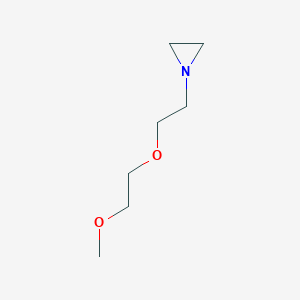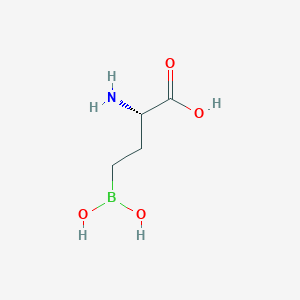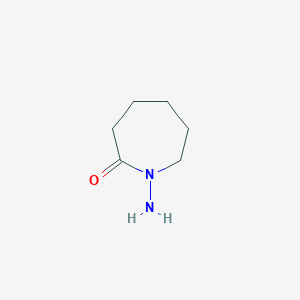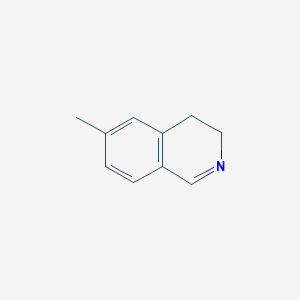![molecular formula C9H6N2 B11923665 7-Ethynylpyrazolo[1,5-a]pyridine](/img/structure/B11923665.png)
7-Ethynylpyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethynylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their unique structural features and significant biological activities. The ethynyl group at the 7-position of the pyrazolo[1,5-a]pyridine ring system imparts distinct chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethynylpyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyridine with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7-Ethynylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazolo[1,5-a]pyridine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
7-Ethynylpyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 7-Ethynylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the pyrazolo[1,5-a]pyridine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Arylpyrazolo[1,5-a]pyridine: Similar structure but with an aryl group instead of an ethynyl group.
7-Alkylpyrazolo[1,5-a]pyridine: Contains an alkyl group at the 7-position.
7-Hydroxyethylpyrazolo[1,5-a]pyridine: Features a hydroxyethyl group at the 7-position.
Uniqueness
7-Ethynylpyrazolo[1,5-a]pyridine is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the development of new materials and bioactive molecules.
Properties
Molecular Formula |
C9H6N2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
7-ethynylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H6N2/c1-2-8-4-3-5-9-6-7-10-11(8)9/h1,3-7H |
InChI Key |
VKKGJLPTJYMSRU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC2=CC=NN21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)



![1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde](/img/structure/B11923608.png)

![2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)






